4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde
Overview
Description
4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses 1H-pyrazol-5(4H)-one as a starting material . The reaction typically involves the use of reagents such as phosphorus oxychloride and dimethylformamide under controlled conditions to introduce the formyl group at the 5-position of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Condensation Reactions: It can participate in Knoevenagel condensation reactions with compounds like ethylcyanoacetate to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Condensation Reactions: Typically carried out at low temperatures (e.g., 0°C) using bases like piperidine.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde.
Condensation Reactions: Products like ethyl-2-cyano-3-(4-chloro-1-methyl-1H-pyrazole-5-yl)propionate.
Scientific Research Applications
4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of bioactive molecules.
Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde exerts its effects is primarily through its ability to act as an electrophile in various chemical reactions. The formyl group at the 5-position is highly reactive, allowing it to participate in nucleophilic addition and condensation reactions. This reactivity is crucial for its role in the synthesis of more complex molecules.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-5-carboxaldehyde: Lacks the chlorine atom at the 4-position, resulting in different reactivity and applications.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde:
Uniqueness: 4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both a chlorine atom and a formyl group on the pyrazole ring. This combination of functional groups enhances its reactivity and versatility in synthetic chemistry, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-2-methylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGARVIIOTXNVGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427258 | |
Record name | 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-61-0 | |
Record name | 4-Chloro-1-methyl-1H-pyrazole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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